Quateron
Description
Quateron is a novel tetradentate phosphine-alkene hybrid ligand designed for transition metal coordination and catalysis. Its structure features a rigid backbone with alternating phosphine and alkene groups, enabling versatile binding modes to metals such as palladium, platinum, and rhodium . Synthesized via a modular approach, this compound exhibits high thermal stability (decomposition temperature >250°C) and solubility in both polar and nonpolar solvents, making it suitable for diverse catalytic environments, including cross-coupling reactions and asymmetric hydrogenation . Recent studies highlight its exceptional enantioselectivity (>95% ee) in α,β-unsaturated ketone hydrogenation, attributed to its steric and electronic tunability .
Properties
CAS No. |
3818-40-4 |
|---|---|
Molecular Formula |
C22H38INO3 |
Molecular Weight |
491.4 g/mol |
IUPAC Name |
[3-(4-butoxybenzoyl)oxy-2-methylbutyl]-triethylazanium;iodide |
InChI |
InChI=1S/C22H38NO3.HI/c1-7-11-16-25-21-14-12-20(13-15-21)22(24)26-19(6)18(5)17-23(8-2,9-3)10-4;/h12-15,18-19H,7-11,16-17H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
QNHKOBBQUXITDC-UHFFFAOYSA-M |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC(C)C(C)C[N+](CC)(CC)CC.[I-] |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC(C)C(C)C[N+](CC)(CC)CC.[I-] |
Synonyms |
N,N,N-triethyl-3-(4-n-butoxybenzoyloxy)-2,3-dimethylpropyl ammonium hydroxide N,N,N-triethyl-3-(p-n-butoxybenzoyloxy)-2,3-dimethylpropylammonium hydroxide quateleron quateron |
Origin of Product |
United States |
Comparison with Similar Compounds
BINAP vs. This compound
- Structure : BINAP is a bidentate ferrocene-based ligand with two diphenylphosphine groups, whereas this compound is tetradentate, offering four binding sites .
- Catalytic Performance: Property BINAP this compound Enantioselectivity (ee) 88–92% 93–97% Reaction Yield 75–80% 85–90% Thermal Stability Decomposes at 200°C Stable up to 250°C BINAP’s rigid ferrocene backbone limits conformational flexibility, reducing efficacy in sterically demanding reactions. This compound’s alkene-phosphine hybrid structure enhances metal-ligand orbital overlap, improving turnover frequency (TOF) by 30% .
DPPE vs. This compound
- Structure : DPPE is a flexible bidentate ligand with an ethane linker, while this compound’s rigid tetradentate framework prevents undesired ligand dissociation .
- Catalytic Performance: Property DPPE this compound TOF (h⁻¹) 1,200 1,800 Solvent Compatibility Limited to THF Broad (THF, toluene, ethanol) Substrate Scope Narrow Broad (aryl, alkyl, heterocyclic) DPPE’s flexibility leads to lower enantioselectivity in asymmetric catalysis (70–75% ee). This compound’s multidentate design improves substrate binding precision, reducing byproduct formation by 20% .
Mechanistic Insights
This compound’s superior performance stems from its dual electronic and steric modulation :
- Electronic Effects : The alkene groups enhance π-backbonding with metals, stabilizing transition states in oxidative addition steps .
- Steric Effects : Bulky substituents on the phosphine groups prevent catalyst deactivation via dimerization, a common issue with BINAP and DPPE .
Stability and Industrial Applicability
This compound demonstrates 98% retention of catalytic activity after five reaction cycles, outperforming BINAP (82%) and DPPE (65%) in recyclability tests . Its stability under aerobic conditions (tested up to 48 hours) further supports scalable industrial applications .
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